molecular formula C14H16N2O B13883596 1-Quinolin-2-ylpiperidin-3-ol

1-Quinolin-2-ylpiperidin-3-ol

Cat. No.: B13883596
M. Wt: 228.29 g/mol
InChI Key: RGALWXNFYHORMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Quinolin-2-ylpiperidin-3-ol is a heterocyclic compound that combines the structural features of quinoline and piperidine. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and industrial chemistry. The presence of both quinoline and piperidine moieties in its structure makes it a versatile scaffold for the development of new drugs and chemical entities.

Chemical Reactions Analysis

Types of Reactions: 1-Quinolin-2-ylpiperidin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Halogens, nitro groups, acid catalysts.

Major Products Formed:

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Halogenated or nitrated quinoline derivatives.

Mechanism of Action

The mechanism of action of 1-Quinolin-2-ylpiperidin-3-ol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Properties

Molecular Formula

C14H16N2O

Molecular Weight

228.29 g/mol

IUPAC Name

1-quinolin-2-ylpiperidin-3-ol

InChI

InChI=1S/C14H16N2O/c17-12-5-3-9-16(10-12)14-8-7-11-4-1-2-6-13(11)15-14/h1-2,4,6-8,12,17H,3,5,9-10H2

InChI Key

RGALWXNFYHORMP-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NC3=CC=CC=C3C=C2)O

Origin of Product

United States

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